4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
Description
Key Nomenclature Features:
- Parent Structure : The base structure is 3,4-dihydroisochromene , a 2-benzopyran derivative with a partially saturated pyran ring.
- Substituent Hierarchy :
- Carboxylic acid (-COOH) at position 7 (highest priority).
- Oxo group (=O) at position 8.
- Hydroxy group (-OH) at position 6.
- Fluorine (-F) at position 5.
- Methyl groups (-CH₃) at positions 3 and 4.
The numbering begins at the oxygen atom in the pyran ring, proceeding clockwise to assign positions to substituents (Table 1).
Table 1: IUPAC Positional Numbering Validation
Comparative Analysis of Alternative Naming Conventions
Alternative naming systems, such as CAS and common nomenclature, diverge from IUPAC rules while retaining descriptive utility:
CAS Name : 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid
- Emphasizes ring saturation (“4,6-dihydro”) and uses “2-benzopyran” instead of “isochromene”.
- Retains historical “benzopyran” terminology, which IUPAC now replaces with systematic benzo-fused names.
Common Name : No widely accepted trivial name exists, reflecting its synthetic origin and structural specificity.
Table 2: Naming Convention Comparison
| Convention | Parent Structure | Key Features |
|---|---|---|
| IUPAC | Isochromene | Substitutive, functional group priority |
| CAS | 2-Benzopyran | Ring saturation, positional prefixes |
| Common | N/A | Not applicable |
Positional Isomerism in Benzopyran Derivatives
Positional isomerism arises in benzopyrans due to:
- Fusion Orientation : 1-Benzopyran (chromene) vs. 2-benzopyran (isochromene) (Figure 2).
- Substituent Placement : Fluorine and hydroxy groups occupy distinct positions in isomers, altering physicochemical properties.
Case Study : Comparing 5-fluoro substitution in 2-benzopyran (target compound) vs. 6-fluoro in 1-benzopyran:
- Electronic Effects : Fluorine at position 5 in 2-benzopyran withdraws electron density from the aromatic ring, enhancing acidity of the adjacent carboxylic acid.
- Hydrogen Bonding : Hydroxy at position 6 forms intramolecular hydrogen bonds with the oxo group at position 8, stabilizing the keto-enol tautomer.
Fluorine-Substituted Heterocycle Classification
Fluorinated heterocycles exhibit enhanced metabolic stability and binding affinity. This compound belongs to the fluoroisochromene subclass, characterized by:
- Electronegative Modulation : Fluorine’s -I effect increases ring electron deficiency, favoring interactions with biological targets.
- Stereoelectronic Tuning : The C-F bond’s axial preference influences ring conformation and substituent orientation.
Table 3: Fluorinated Heterocycle Classification
| Class | Example | Bioactivity Relevance |
|---|---|---|
| Fluoroisochromene | Target compound | Enhanced metabolic stability |
| Fluoroquinolone | Ciprofloxacin | Antibacterial activity |
| Fluorobenzofuran | Amiodarone | Antiarrhythmic properties |
Properties
CAS No. |
142689-05-2 |
|---|---|
Molecular Formula |
C12H11FO5 |
Molecular Weight |
254.21 g/mol |
IUPAC Name |
5-fluoro-6-hydroxy-3,4-dimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C12H11FO5/c1-4-5(2)18-3-6-7(4)9(13)11(15)8(10(6)14)12(16)17/h3-5,15H,1-2H3,(H,16,17) |
InChI Key |
HRDHBNWDQPSCEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)F)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Analysis and Conditions
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Alkylation/Cyclization | 2,4-Dibromobutyric acid alkyl ester + phenolic precursor | Acid catalysis (HCl, phenylsulfonic acid) | Formation of chromene intermediate |
| 2 | Ring closure | Acid catalyst | Mild temperature, controlled pH | Benzopyran ring system with fluorine substitution |
| 3 | Purification | Recrystallization solvents | Ambient to moderate heat | Pure 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid |
- The fluorine atom is introduced via the starting phenolic or aromatic precursor bearing fluorine or through selective fluorination reactions.
- Hydroxyl and ketone groups are maintained or introduced by controlled oxidation or reduction steps.
- Methyl groups at positions 3 and 4 are typically introduced via alkylation of the precursor or during ring formation.
Chemical Reaction Characteristics
- Oxidation: The hydroxyl group at position 8 can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate.
- Reduction: The ketone group at position 6 can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution: The fluorine atom at position 5 can be substituted under nucleophilic conditions, allowing for structural modifications.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Materials | 2,4-Dibromobutyric acid alkyl esters, fluorinated phenolic precursors |
| Key Reaction Types | Alkylation, cyclization, acid-catalyzed ring closure, oxidation/reduction, substitution |
| Catalysts Used | Hydrogen chloride, phenylsulfonic acid, tosic acid |
| Reaction Conditions | Mild temperatures, controlled pH, no need for expensive Pd/C hydrogenation |
| Purification | Recrystallization to achieve high purity |
| Yield | High yield reported in patent literature |
| Advantages | Simple process, mild conditions, readily available raw materials, cost-effective |
Research Findings and Practical Considerations
- The described synthetic methods avoid costly catalysts and harsh conditions, making them suitable for scale-up and industrial production.
- The presence of fluorine enhances the compound’s stability and biological activity, which is critical in medicinal chemistry applications.
- The multi-step synthesis requires careful control of reaction parameters to maintain the integrity of sensitive functional groups such as hydroxyl and carboxylic acid.
- Analytical techniques such as NMR, IR, and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds with biological molecules, influencing various biochemical pathways. The fluorine atom enhances its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key functional groups and substituents are compared below with related molecules (Table 1):
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Contrasts
Fluorine Substitution
- The target compound’s fluorine at C5 may reduce oxidative metabolism compared to non-fluorinated analogs like caffeic acid, extending half-life .
Carboxylic Acid Functionality
- The carboxylic acid group in the target compound and ’s pyrido-benzoxazine derivative facilitates ionic interactions with biological targets (e.g., enzymes or receptors). However, caffeic acid’s simpler structure limits its binding specificity compared to the benzopyran core .
Solubility and Bioavailability
- The absence of glycosyl or sugar moieties (cf. and ) in the target compound likely reduces water solubility, necessitating formulation adjustments. Its methyl groups may improve membrane permeability relative to polar analogs like the cyclopenta[c]pyran derivative .
Heterocyclic Complexity
Research Findings from Analogues
- Mutagenicity and Toxicity: HOMeIQ (), a heterocyclic amine metabolite, exhibits direct mutagenicity, highlighting that ring substituents (e.g., amino groups) critically influence toxicity. The target compound’s hydroxyl and carboxylic acid groups may mitigate such risks .
- Neuroprotective Potential: Lanthionine ketimine (), a cyclic thioether, demonstrates neuroprotection via LanCL1/2 protein interactions. The target compound’s carboxylic acid could similarly modulate enzyme activity but lacks sulfur-based reactivity .
- Antimicrobial Activity: Fluorinated pyrido-benzoxazines () show antibacterial properties akin to fluoroquinolones, suggesting the target compound’s fluorine and heterocycle may confer comparable effects .
Biological Activity
4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a benzopyran backbone with several functional groups that contribute to its biological activity. Its structure can be represented as follows:
Key Features:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can influence the compound's interaction with biological targets.
- Hydroxyl Groups : Hydroxyl groups are known to participate in hydrogen bonding, which can enhance binding affinity to biological macromolecules.
Antimicrobial Activity
Recent studies have indicated that 4,6-Dihydro-3,4-dimethyl-5-fluoro-8-hydroxy-6-oxo-3H-2-benzopyran-7-carboxylic acid exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Klebsiella pneumoniae | 25 µg/mL | |
| Staphylococcus aureus | 12.5 µg/mL | |
| Candida albicans | 30 µg/mL |
Antifungal Activity
The compound's antifungal activity has also been explored, particularly against Fusarium oxysporum.
Table 2: Antifungal Activity Data
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in microbial pathways. For instance, studies suggest that the compound may inhibit fungal cell wall synthesis and disrupt membrane integrity.
Case Study 1: Efficacy Against Bacterial Infections
A study investigated the efficacy of the compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load in treated animals compared to controls. The study highlighted the potential for developing this compound as a novel antibiotic agent.
Case Study 2: Antifungal Treatment in Agriculture
In agricultural applications, the compound was tested for its ability to control fungal pathogens affecting crops. Field trials demonstrated that it significantly reduced fungal infection rates, suggesting its utility as a fungicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
